Cas no 203929-06-0 (1,1-difluoro-2-methylcyclopentane)

1,1-Difluoro-2-methylcyclopentane is a fluorinated cyclic hydrocarbon with the molecular formula C₆H₁₀F₂. This compound features a cyclopentane ring substituted with two fluorine atoms at the 1-position and a methyl group at the 2-position. Its unique structure imparts chemical stability and low reactivity, making it suitable for applications in specialty solvents, refrigerants, and intermediates in organic synthesis. The presence of fluorine enhances thermal and oxidative resistance, while the methyl group contributes to controlled steric effects. This compound is particularly valued in pharmaceutical and agrochemical research for its ability to modify physicochemical properties in target molecules. Handling requires standard safety precautions for fluorinated organics.
1,1-difluoro-2-methylcyclopentane structure
203929-06-0 structure
Product name:1,1-difluoro-2-methylcyclopentane
CAS No:203929-06-0
MF:C6H10F2
MW:120.140408992767
MDL:MFCD12546933
CID:3893308
PubChem ID:10678221

1,1-difluoro-2-methylcyclopentane Chemical and Physical Properties

Names and Identifiers

    • Cyclopentane, 1,1-difluoro-2-methyl-
    • 1,1-difluoro-2-methylcyclopentane
    • 203929-06-0
    • AKOS005256350
    • UXYVCHAUXKGFAZ-UHFFFAOYSA-N
    • SCHEMBL12647014
    • EN300-329664
    • MDL: MFCD12546933
    • Inchi: InChI=1S/C6H10F2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3
    • InChI Key: UXYVCHAUXKGFAZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 120.07505664g/mol
  • Monoisotopic Mass: 120.07505664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 88.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 0Ų

1,1-difluoro-2-methylcyclopentane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-329664-0.25g
1,1-difluoro-2-methylcyclopentane
203929-06-0
0.25g
$1262.0 2023-09-04
Enamine
EN300-329664-0.5g
1,1-difluoro-2-methylcyclopentane
203929-06-0
0.5g
$1316.0 2023-09-04
Enamine
EN300-329664-5g
1,1-difluoro-2-methylcyclopentane
203929-06-0
5g
$3977.0 2023-09-04
Enamine
EN300-329664-1g
1,1-difluoro-2-methylcyclopentane
203929-06-0
1g
$1371.0 2023-09-04
Enamine
EN300-329664-0.05g
1,1-difluoro-2-methylcyclopentane
203929-06-0
0.05g
$1152.0 2023-09-04
Enamine
EN300-329664-1.0g
1,1-difluoro-2-methylcyclopentane
203929-06-0
1g
$0.0 2023-06-07
Enamine
EN300-329664-5.0g
1,1-difluoro-2-methylcyclopentane
203929-06-0
5.0g
$3977.0 2023-02-23
Enamine
EN300-329664-10.0g
1,1-difluoro-2-methylcyclopentane
203929-06-0
10.0g
$5897.0 2023-02-23
Enamine
EN300-329664-0.1g
1,1-difluoro-2-methylcyclopentane
203929-06-0
0.1g
$1207.0 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01049466-1g
1,1-Difluoro-2-methylcyclopentane
203929-06-0 95%
1g
¥6860.0 2023-01-30

1,1-difluoro-2-methylcyclopentane Related Literature

  • 1. Cyclization reactivities of fluorinated hex-5-enyl radicals
    William R. Dolbier Jr.,,Xiao X. Rong,Michael D. Bartberger,Henryk Koroniak,Bruce E. Smart,Zhen-Yu Yang J. Chem. Soc. Perkin Trans. 2 1998 219

Additional information on 1,1-difluoro-2-methylcyclopentane

Professional Introduction to 1,1-difluoro-2-methylcyclopentane (CAS No. 203929-06-0)

1,1-difluoro-2-methylcyclopentane, identified by the Chemical Abstracts Service Number (CAS No.) 203929-06-0, is a fluorinated cyclopentane derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural motif, presents a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

The molecular structure of 1,1-difluoro-2-methylcyclopentane consists of a cyclopentane ring substituted with a methyl group at the 2-position and two fluorine atoms at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further exploration. The presence of fluorine atoms is particularly noteworthy, as fluorine is well-known for its ability to modulate the metabolic stability, lipophilicity, and binding affinity of molecules.

In recent years, there has been a growing interest in fluorinated heterocycles due to their diverse biological activities and pharmacological potential. 1,1-difluoro-2-methylcyclopentane falls within this category and has been studied for its potential role in drug discovery. The fluorine atoms in this compound can influence both the physical properties and the chemical reactivity of the molecule, making it a versatile building block for synthetic chemists.

One of the most compelling aspects of 1,1-difluoro-2-methylcyclopentane is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel intermediates that exhibit interesting biological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating various types of cancer and inflammatory diseases.

The pharmacokinetic profile of 1,1-difluoro-2-methylcyclopentane and its derivatives is another area of active research. Fluorine substitution can significantly enhance the bioavailability and metabolic stability of drug candidates. Studies have shown that incorporating fluorine atoms into molecular frameworks can lead to improved pharmacological outcomes by reducing degradation rates and increasing binding affinity to biological targets.

Moreover, the electronic properties imparted by the fluorine atoms can be exploited to fine-tune the reactivity of 1,1-difluoro-2-methylcyclopentane in various chemical transformations. This has opened up new avenues for synthetic methodologies that could lead to more efficient routes for producing complex molecules. The compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it a valuable tool in modern synthetic organic chemistry.

Recent advancements in computational chemistry have also contributed to a deeper understanding of 1,1-difluoro-2-methylcyclopentane's behavior. Molecular modeling studies have revealed insights into how the presence of fluorine atoms affects its conformational dynamics and interactions with biological targets. These insights are crucial for designing molecules with optimized pharmacological properties.

The industrial applications of 1,1-difluoro-2-methylcyclopentane are not limited to pharmaceuticals; it also finds utility in materials science. For example, fluorinated cyclopentanes have been explored as components in advanced polymers and coatings due to their thermal stability and resistance to chemical degradation. The unique properties of this compound make it a promising candidate for developing next-generation materials with enhanced performance characteristics.

In conclusion,1,1-difluoro-2-methylcyclopentane (CAS No. 203929-06-0) represents a fascinating molecule with broad applications across multiple scientific disciplines. Its structural features and functional versatility make it an invaluable asset in both academic research and industrial development. As our understanding of fluorinated compounds continues to grow,1,1-difluoro-2-methylcyclopentane is poised to play an increasingly significant role in shaping the future of chemical innovation.

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